molecular formula C5H5Cl3O B2888364 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one CAS No. 2416231-70-2

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one

Cat. No.: B2888364
CAS No.: 2416231-70-2
M. Wt: 187.44
InChI Key: FYWQOSAISBLYFV-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one (CAS No. 120983–72–4) is a chlorinated cyclopropane ketone characterized by a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions and a chloroacetyl group. This compound is structurally distinct due to its rigid cyclopropane backbone and multiple chlorine substituents, which confer unique electronic and steric properties.

Properties

IUPAC Name

2-chloro-1-(2,2-dichlorocyclopropyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWQOSAISBLYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one typically involves the chlorination of 1-(2,2-dichlorocyclopropyl)ethanone. The process can be carried out by stirring 1-(2,2-dichlorocyclopropyl)ethanone in dichloromethane and methanol while introducing chlorine gas at 0°C for 3 hours .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution: Products include substituted ethanones or cyclopropyl derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity and disrupt cellular processes, making it useful in various biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one, differing in substituents, halogenation patterns, or applications:

Structural Analogues with Cyclopropane Backbones

Compound Name Molecular Formula CAS No. Substituents Key Features References
1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one C₁₁H₁₀Cl₂O 1402914-72-0 Phenyl group at para position Aromatic derivative with enhanced π-conjugation; used in material synthesis
1-(1-Chlorocyclopropyl)ethan-1-one C₅H₇ClO Not specified Monochlorocyclopropane Simpler structure; lacks dichloro substitution; lower steric hindrance
1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one C₉H₉ClOS 1290100-59-2 Thiophene ring Chiral cyclopropane; potential pharmaceutical intermediate

Chlorinated Ketones with Heterocyclic Substituents

Compound Name Molecular Formula CAS No. Substituents Key Features References
2-Chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one C₇H₉ClN₂O 1691739-40-8 Pyrazole ring Versatile scaffold for drug discovery; high purity (min. 95%)
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one C₆H₂Cl₅NO 50371-51-2 Pyrrole ring; pentachlorinated Research chemical; limited solubility in polar solvents
2-Chloro-1-(thiomorpholin-4-yl)ethan-1-one C₆H₁₀ClNOS Not specified Thiomorpholine ring Sulfur-containing heterocycle; potential CNS drug candidate

Aromatic and Phenolic Derivatives

Compound Name Molecular Formula CAS No. Substituents Key Features References
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one C₈H₇ClO₂ 6305-04-0 Phenolic hydroxyl group Polar derivative; used in organic synthesis (purity ≥98%)
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one C₁₂H₁₃ClO 123989-29-7 Chlorophenyl and cyclopropane Hybrid structure; applications in agrochemicals

Biological Activity

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is a synthetic organic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and environmental science. This article reviews the biological properties of this compound, including its toxicity, potential therapeutic applications, and ecological impact.

  • Chemical Formula : C5H6Cl3O
  • Molecular Weight : 192.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Toxicity

Research indicates that this compound exhibits significant toxicity towards various organisms. A study using quantitative structure-activity relationship (QSAR) models predicted its acute toxicity to aquatic life, particularly fathead minnows. The compound was classified as having moderate to high toxicity based on predicted values for aquatic organisms .

3. Environmental Impact

The environmental persistence and bioaccumulation potential of this compound have been assessed using models such as the Syracuse BIOWIN and BCFWIN programs. These assessments indicate that this compound may not be readily biodegradable, raising concerns about its accumulation in aquatic environments .

Case Studies

Several case studies highlight the biological activity of similar chlorinated compounds:

Case Study 1: Aquatic Toxicity Assessment

A study evaluated the acute toxicity of chlorinated ethanones on aquatic organisms. The results showed that compounds with similar structures exhibited LC50 values indicating significant lethality at low concentrations, emphasizing the need for careful environmental monitoring and regulation .

Case Study 2: Pesticide Efficacy

Another investigation focused on the efficacy of chlorinated cyclopropane derivatives as pesticides. The study demonstrated that these compounds effectively controlled pest populations while also posing risks to non-target species, suggesting a need for further research into their ecological safety .

Data Table: Biological Activity Summary

Property Observation
Acute Aquatic ToxicityModerate to high toxicity predicted
BiodegradabilityNot readily biodegradable
Bioaccumulation PotentialModerate risk of accumulation
Pharmacological UsePotential insecticide/fungicide

Q & A

Q. What statistical approaches resolve discrepancies in crystallographic data refinement?

  • Methodological Answer : SHELXL refinement incorporates Hirshfeld atom refinement (HAR) for electron density modeling. R-factor convergence tests and Twinning/BATCH scaling in Olex2 resolve space group ambiguities. Cross-validation (Rfree) ensures model accuracy .

Comparative Studies

Q. How does the dichlorocyclopropyl group’s electronic profile compare to monochloro or fluorinated analogs in catalysis?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, showing dichloro’s stronger electron-withdrawing effect vs. mono-Cl or F. Hammett constants (σ) derived from substituent effects in aryl reactions quantify electronic contributions .

Q. What structural features differentiate this compound’s reactivity from non-cyclopropane ketones?

  • Methodological Answer : Ring-strain calorimetry (DSC) quantifies cyclopropane’s energy (~27 kcal/mol), accelerating ring-opening reactions. Comparative kinetic studies with acyclic analogs (e.g., 2-chloroacetophenone) highlight strain-induced reactivity .

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